2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine
Description
Overview of Pyrazole-Containing Scaffolds in Modern Organic Chemistry Research
Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. frontiersin.orgglobalresearchonline.net This designation stems from the frequent appearance of the pyrazole core in a multitude of biologically active compounds across a wide range of therapeutic areas. nih.govmdpi.com The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets. frontiersin.org
The N-ethyl group on the pyrazole ring in the title compound is a common modification in medicinal chemistry, often introduced to enhance metabolic stability or to explore specific binding pockets in target proteins. The pyrazole nucleus itself is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes.
The broad spectrum of pharmacological activities associated with pyrazole derivatives is well-documented and continues to be an active area of research. globalresearchonline.netmdpi.com This wide-ranging bioactivity underscores the importance of the pyrazole scaffold and provides a strong impetus for the synthesis and evaluation of new analogs.
Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives
| Activity | Example Compound Class | Reference |
| Anti-inflammatory | Celecoxib (a COX-2 inhibitor) | mdpi.com |
| Anticancer | Crizotinib (an ALK and ROS1 inhibitor) | frontiersin.org |
| Antidepressant | Fezolamide | mdpi.com |
| Analgesic | Difenamizole | mdpi.com |
| Antimicrobial | Substituted pyrazole-thiazole derivatives | nih.gov |
| Neuroprotective | Various aryl azole derivatives | nih.gov |
Role of Oxolane (Tetrahydrofuran) Moiety in Chemical Structure and Functionality Studies
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated five-membered cyclic ether. While it is widely recognized as a versatile aprotic polar solvent in organic synthesis, its incorporation into the structure of larger molecules is a strategic design element. The presence of the oxygen atom in the ring introduces polarity and the potential for hydrogen bond acceptance, which can significantly influence a molecule's solubility and its ability to interact with biological macromolecules.
Significance of Amine Functionality in Complex Organic Molecules for Research
The amine group is one of the most fundamental functional groups in organic chemistry and is ubiquitous in biologically active molecules. As a primary amine, the -NH2 group in 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine imparts basicity to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This positive charge can be critical for forming strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes or receptors.
Furthermore, the primary amine provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse functionalities. This versatility is invaluable in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to probe its interactions with a biological target and to optimize its activity and properties.
Rationale for Academic Investigation of this compound and Related Structural Analogs
While specific research on this compound is not extensively published, the rationale for its academic investigation can be inferred from the well-established importance of its constituent fragments. The combination of a biologically active pyrazole scaffold with a conformationally constrained and polar oxolane ring, further functionalized with a key interactive amine group, presents a compelling strategy for the design of novel chemical probes and potential therapeutic agents.
The academic investigation of this molecule and its analogs would likely be driven by the following objectives:
Exploration of Novel Chemical Space: The unique three-dimensional arrangement of the pyrazole, oxolane, and amine moieties creates a novel molecular shape that may interact with biological targets in a previously unexploited manner.
Synergistic Pharmacological Effects: Researchers may hypothesize that the combination of these three motifs could lead to synergistic or enhanced biological activity compared to simpler molecules containing only one or two of these components.
Structure-Activity Relationship (SAR) Studies: The synthesis of analogs with variations in the substituents on the pyrazole ring, the stereochemistry of the oxolane ring, and modifications of the amine functionality would provide valuable data for understanding the structural requirements for a particular biological effect. nih.govresearch-nexus.net
Development of Scaffolds for Further Elaboration: This molecule can be viewed as a versatile scaffold upon which more complex structures can be built, leading to the discovery of new lead compounds in drug discovery programs.
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9/h3,5,7,9H,2,4,6,10H2,1H3 |
InChI Key |
MJBHGYWPSXCQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Oxolan 3 Amine and Analogous Structures
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine reveals several plausible disconnection points. The most logical strategies involve severing the molecule at the junction of the two rings or within the oxolane ring itself.
Strategy A: C5-C2 Bond Disconnection
The bond connecting the C5 position of the pyrazole (B372694) ring to the C2 position of the oxolane ring is a primary disconnection point. This approach simplifies the synthesis into two main precursors: a pre-formed 1-ethyl-1H-pyrazole with a reactive handle at the C5 position (such as an organometallic species or a halide) and a suitable oxolane electrophile or precursor.
Strategy B: Oxolane Ring Disconnection
Alternatively, the oxolane ring can be disconnected, envisioning an intramolecular cyclization to form the five-membered ether. This strategy would start with a 1-ethyl-5-substituted pyrazole bearing a linear four-carbon chain with appropriate functional groups, such as a hydroxyl and a protected amine, positioned to facilitate ring closure. For instance, an intramolecular SN2 reaction of a pyrazolyl-substituted amino alcohol could be a viable route.
Pyrazole Ring Formation Approaches
Cyclocondensation Reactions in Pyrazole Synthesis
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov To obtain the desired 1-ethyl-5-substituted pyrazole, ethylhydrazine (B1196685) would be reacted with an appropriately substituted 1,3-dicarbonyl compound. The regioselectivity of this reaction is a key consideration, as the reaction can potentially yield two different isomers. The specific substitution pattern on the dicarbonyl compound influences the final product distribution.
| Precursor 1 (1,3-Dicarbonyl) | Precursor 2 (Hydrazine) | Catalyst/Conditions | Product | Ref |
| Substituted 1,3-diketone | Ethylhydrazine | Acid or Base Catalyst | 1-Ethyl-3,5-disubstituted-1H-pyrazole | nih.gov |
| β-Ketoester | Ethylhydrazine | Reflux in Ethanol (B145695) | Mixture of pyrazolone (B3327878) and pyrazole isomers | beilstein-journals.org |
Multi-component Reaction Strategies for Pyrazole Annulation
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.govnih.gov Various MCRs have been developed for the synthesis of polysubstituted pyrazoles. beilstein-journals.org For the target structure, an MCR could potentially assemble the 1-ethylpyrazole (B1297502) ring in a one-pot process. For example, a reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and ethylhydrazine can lead to highly functionalized pyrazoles. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Ref |
| Aldehyde | Malononitrile | Ethylhydrazine | Piperidine/Ethanol | 5-Amino-1-ethyl-1H-pyrazole derivative | researchgate.net |
| β-Ketoester | Aldehyde | Ethylhydrazine | Yb(PFO)₃ | Polysubstituted pyrazole | nih.gov |
Functionalization of Pre-formed Pyrazole Rings
An alternative to de novo ring synthesis is the functionalization of a pre-formed 1-ethyl-1H-pyrazole. This "late-stage functionalization" approach is particularly useful if the pyrazole core is readily available. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Directing groups on the pyrazole ring can guide the regioselective introduction of substituents at the C5 position. Palladium-catalyzed reactions, for example, can be used to couple 1-ethyl-1H-pyrazole with a suitable partner to introduce the oxolane moiety or its precursor.
Oxolane (Tetrahydrofuran) Ring Construction and Functionalization
The construction of the substituted oxolane ring, particularly with control over the stereochemistry at the C2 and C3 positions, is a challenging aspect of the synthesis.
Stereoselective Oxolane Ring Formation
Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans, given their prevalence in natural products. Key strategies include:
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-alcohol or a diol derivative. For the target molecule, this would translate to the cyclization of a pyrazolyl-substituted 1,4-diol or a related structure where one hydroxyl group is converted to a good leaving group.
Intramolecular Oxymercuration-Demercuration: Alkenyl alcohols can be cyclized to form tetrahydrofuran (B95107) rings. A pyrazolyl-substituted homoallylic alcohol could be a suitable precursor for this transformation.
[3+2] Cycloaddition Reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans by combining a three-atom component and a two-atom component in a single step.
Palladium-Catalyzed Reactions: Palladium catalysis can be employed to construct tetrahydrofuran rings from γ-hydroxy terminal alkenes and aryl/vinyl bromides, often with high diastereoselectivity.
The introduction of the amine group at the C3 position adds another layer of complexity. This can be achieved by using a precursor that already contains a protected amine, such as a β-hydroxy-γ-amino acid derivative, which can be elaborated into the oxolane ring. nih.gov For example, an appropriately substituted γ,δ-epoxy alcohol can undergo intramolecular ring-opening to form the 2-substituted-3-hydroxytetrahydrofuran, which can then be converted to the amine.
| Reaction Type | Precursor | Key Reagents | Stereoselectivity | Ref |
| Intramolecular SN2 | γ-Hydroxy alkene with a tethered leaving group | Base | High (dependent on precursor stereochemistry) | researchgate.net |
| Pd-Catalyzed Cyclization | γ-Hydroxy terminal alkene + 5-bromo-1-ethyl-pyrazole | Pd Catalyst, Base | Good to Excellent (trans favored) | beilstein-journals.org |
| [3+2] Annulation | Activated cyclopropane (B1198618) + Pyrazolyl aldehyde | Lewis Acid (e.g., Sn(OTf)₂) | High diastereoselectivity | researchgate.net |
By strategically combining these established methodologies for pyrazole and oxolane synthesis, a viable and efficient pathway to this compound can be designed and executed.
Incorporation of the Amine Functionality onto the Oxolane Ring
The introduction of an amine group at the C3 position of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of the target compound. Several established methods can be adapted for this transformation, often involving the functionalization of a precursor molecule.
One common strategy involves the ring-opening of a suitable epoxide precursor. For instance, a 2-substituted-3,4-epoxyoxolane could be subjected to nucleophilic attack by an azide (B81097) source, such as sodium azide. The resulting azido (B1232118) alcohol can then be reduced to the corresponding amine. This approach offers excellent control over stereochemistry if a chiral epoxide is used.
Another viable method is the reductive amination of a ketone precursor, 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-one. This reaction, typically carried out in the presence of an amine source like ammonia (B1221849) or a protected amine equivalent and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), can directly furnish the desired amine. The efficiency of this process can be influenced by the choice of catalyst and reaction conditions. For example, studies on the synthesis of THF-derived amines from furan-derived ketones have shown that palladium on alumina (B75360) (Pd/Al2O3) is a highly active and chemoselective catalyst for this type of transformation. scispace.com
Alternative strategies include the conversion of a hydroxyl group at the C3 position into a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. Additionally, methods for the ring-opening functionalization of unstrained cyclic amines, while typically focused on cleaving the C-N bond of the ring itself, highlight advanced strategies for manipulating cyclic amine structures that could be adapted for functionalization. nih.gov
Table 1: Comparison of Methods for Amination of the Oxolane Ring
| Method | Precursor | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|
| Epoxide Ring Opening | 2-Substituted-3,4-epoxyoxolane | 1. NaN₃2. H₂, Pd/C or LiAlH₄ | High stereocontrol | Requires synthesis of epoxide precursor |
| Reductive Amination | 2-Substituted-oxolan-3-one | NH₃, NaBH₃CN or H₂, Pd/Al₂O₃ | Direct conversion | Potential for over-alkylation; ketone synthesis required |
| Nucleophilic Substitution | 2-Substituted-oxolan-3-ol | 1. TsCl, Pyridine2. NaN₃3. Reduction | Utilizes accessible alcohol precursors | Multi-step process; potential for elimination side reactions |
Coupling Strategies for the Pyrazole-Oxolane Linkage
The formation of the C-C bond between the C5 position of the pyrazole ring and the C2 position of the oxolane ring is a pivotal step in constructing the core scaffold of the target molecule. This can be achieved through various modern synthetic methods, primarily involving cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. mit.edursc.org For the synthesis of this compound, a Suzuki, Stille, or Negishi coupling could be employed to create the C(sp²)-C(sp³) bond between the pyrazole and oxolane rings. A general approach would involve the coupling of a 5-halo-1-ethyl-1H-pyrazole with a 2-organometallic oxolane derivative (e.g., a boronic acid or ester for Suzuki coupling) or, conversely, a 1-ethyl-5-organometallic-1H-pyrazole with a 2-halooxolane. The synthesis of pyrazole-tethered thiazoles has been successfully achieved using related precursor compounds, demonstrating the feasibility of functionalizing the pyrazole ring for subsequent coupling reactions. nih.gov
The Chan-Lam coupling reaction is another important method, primarily for C-N bond formation, which involves reacting aryl boronic acids with nitrogen-containing functional groups in the presence of a copper catalyst. researchgate.net While not directly applicable to the key C-C bond in the target molecule, it is a crucial strategy for synthesizing N-aryl pyrazole derivatives, which are common in medicinal chemistry. organic-chemistry.orgnih.gov Similarly, Sonogashira coupling has been effectively used to construct pyrazole rings in a one-step operation, showcasing the versatility of palladium catalysis in pyrazole chemistry. nih.govresearchgate.net
Table 2: Selected Cross-Coupling Reactions for Pyrazole-Heterocycle Synthesis
| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | nih.gov |
| Chan-Lam Coupling | N-H containing heterocycle + Aryl Boronic Acid | Cu(OAc)₂, Pyridine | C-N | researchgate.netnih.gov |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(II)/Cu(I) catalyst, Base | C-C (alkyne) | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Bulky phosphine (B1218219) ligand, Base | C-N | mit.edu |
While the target molecule features a direct linkage, analogous structures often incorporate linkers between the pyrazole and other cyclic moieties. Amidation and alkylation are fundamental reactions for creating such linkers. researchgate.netbeilstein-journals.org For instance, a pyrazole-carboxylic acid could be coupled with an amino-functionalized oxolane using standard peptide coupling reagents (e.g., TBTU, CDI) to form an amide bridge. scispace.comsemanticscholar.org This approach offers a robust way to connect fragments and introduce specific spacing and conformational constraints. Metal-free oxidative amidation methods have also been developed for creating pyrazole-amide conjugates. beilstein-journals.org
N-alkylation is crucial for introducing the ethyl group onto the pyrazole nitrogen. This is typically achieved by treating the N-H pyrazole with an alkylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate. researchgate.net The regioselectivity of this reaction can be a concern, but studies have shown that for many 3-substituted pyrazoles, alkylation predominantly occurs at the N1 position. researchgate.net
Protecting Group Strategies and Optimization in Complex Molecule Synthesis
The synthesis of a multifunctional molecule like this compound necessitates a carefully planned protecting group strategy to mask reactive sites and ensure selective transformations. jocpr.com The primary amine on the oxolane ring is a key functional group that typically requires protection during steps like cross-coupling or other transformations that involve strong bases or nucleophiles.
Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). scispace.com The Cbz group is also robust and is typically cleaved by catalytic hydrogenation, a mild condition that is often compatible with other functional groups. semanticscholar.org The choice of protecting group depends on the planned synthetic route and the stability of other functional groups in the molecule. For example, if hydrogenation is required elsewhere in the synthesis, the Cbz group might not be suitable. nih.govjocpr.com In complex syntheses, orthogonal protecting groups—those that can be removed under different conditions—are employed to allow for the sequential deprotection and functionalization of multiple reactive sites. jocpr.com
Total Synthesis Approaches of this compound
A plausible total synthesis of the target molecule can be envisioned through a retrosynthetic approach that disconnects the molecule at the key pyrazole-oxolane C-C bond.
Retrosynthetic Analysis:
The primary disconnection would be the C5-C2 bond between the pyrazole and oxolane rings. This leads to two key synthons: a 1-ethyl-1H-pyrazole derivative functionalized at C5 (e.g., as a boronic ester A or a halide) and an oxolane derivative functionalized at C2 (e.g., as a halide B ) and carrying a protected amine at C3.
Synthesis of Pyrazole Intermediate (A): The synthesis of pyrazoles often starts from 1,3-dicarbonyl compounds or their equivalents reacting with hydrazine. nih.gov For intermediate A , one could start with the synthesis of 1-ethyl-1H-pyrazole, followed by selective halogenation (e.g., with N-bromosuccinimide) or metalation at the C5 position. Subsequent conversion to a boronic ester via Miyaura borylation would yield the necessary precursor for a Suzuki coupling.
Synthesis of Oxolane Intermediate (B): The oxolane fragment could be synthesized from a commercially available starting material like 2-hydroxytetrahydrofuran. Introduction of the protected amine at C3 could be achieved through various methods as described in section 2.3.2, such as the reductive amination of an intermediate ketone. The C2 position would then need to be converted into a suitable leaving group, such as a bromide or triflate, to prepare it for the cross-coupling reaction.
The final step would be the palladium-catalyzed Suzuki coupling of intermediates A and B , followed by the deprotection of the amine group to yield the final target compound, this compound.
Stereochemical Investigations of 2 1 Ethyl 1h Pyrazol 5 Yl Oxolan 3 Amine
Identification and Elucidation of Chiral Centers within the Molecular Architecture
The molecular structure of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine contains two stereogenic centers, which are located at the C2 and C3 positions of the oxolane (tetrahydrofuran) ring. The presence of these two chiral centers gives rise to the possibility of four distinct stereoisomers. These consist of two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).
The relative configuration of the substituents on the oxolane ring determines whether the diastereomers are cis or trans. In the cis configuration, the 1-ethyl-1H-pyrazol-5-yl group at C2 and the amine group at C3 are on the same side of the ring plane. Conversely, in the trans configuration, these substituents are on opposite sides. The elucidation of the absolute configuration of each stereoisomer is crucial and is typically achieved through single-crystal X-ray crystallography or by using stereocontrolled synthesis starting from precursors of known chirality. While crystallographic data for the specific title compound is not publicly available, analysis of related pyrazole (B372694) and tetrahydrofuran (B95107) derivatives provides insight into expected bond lengths and angles. nih.gov
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Absolute Configuration | Diastereomeric Relationship |
| 1 | (2R, 3R) | Enantiomer of (2S, 3S) |
| 2 | (2S, 3S) | Enantiomer of (2R, 3R) |
| 3 | (2R, 3S) | Enantiomer of (2S, 3R) |
| 4 | (2S, 3R) | Enantiomer of (2R, 3S) |
Diastereoselective and Enantioselective Synthetic Pathways
The synthesis of specific stereoisomers of this compound necessitates the use of diastereoselective and enantioselective synthetic strategies.
Diastereoselective Synthesis: The diastereoselective synthesis of highly substituted tetrahydrofurans can be achieved through various methods, including palladium-catalyzed oxidative cyclization of alkenols. This approach, while powerful, often requires careful control of reaction conditions to achieve high diastereoselectivity, which can be influenced by factors such as intramolecular hydrogen bonding.
Enantioselective Synthesis: For the enantioselective synthesis of chiral pyrazole-containing compounds, asymmetric catalysis is a key strategy. For instance, the use of bifunctional squaramide catalysts in the reaction of pyrazolin-5-ones with ortho-quinone methides has been shown to produce chiral pyrazolones with high enantioselectivity. Another powerful method is the asymmetric [3+2] cycloaddition of azomethine imines, which can construct pyrazole derivatives with multiple stereogenic centers. These established methodologies for related heterocyclic systems could potentially be adapted for the stereocontrolled synthesis of the title compound.
Stereoisomer Separation and Purification Methodologies
Given that the synthesis of this compound may result in a mixture of stereoisomers, their separation and purification are critical for isolating and studying the individual isomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers and diastereomers of pyrazole derivatives.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities for a variety of pyrazole compounds. The separation is typically achieved under normal-phase or polar organic elution modes. The choice of the mobile phase, which often consists of mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol), is crucial for optimizing the separation.
Table 2: Illustrative Chiral HPLC Separation Parameters for Pyrazole Derivatives
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Lux Cellulose-2 | n-Hexane/Isopropanol (80:20) | 1.0 | 254 |
| Lux Amylose-2 | n-Hexane/Ethanol (B145695) (90:10) | 0.8 | 254 |
| Chiralpak AD | Ethanol (100%) | 0.5 | 254 |
| Chiralcel OD | n-Hexane/Isopropanol (70:30) | 1.2 | 254 |
This table is illustrative and based on methodologies used for the separation of analogous chiral pyrazole compounds.
Impact of Stereochemistry on Molecular Recognition and Interaction Studies
The stereochemistry of a molecule is a critical determinant of its interaction with other chiral molecules, including biological targets such as enzymes and receptors. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.
For pyrazole derivatives, stereochemistry has been shown to be crucial for their biological activity. For example, the inhibitory activity of certain chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidases (MAO) is stereospecific. Similarly, studies on other classes of bioactive heterocyclic compounds have demonstrated that stereoisomers can have vastly different activities, as seen in the case of the antimalarial activity of 3-Br-acivicin isomers. Therefore, it is highly probable that the individual stereoisomers of this compound will exhibit distinct profiles in molecular recognition and biological activity. The precise three-dimensional arrangement of the pyrazole ring and the amine group will dictate the binding affinity and orientation within a biological target's active site.
Chiral Resolution Techniques in Synthetic Organic Chemistry
When a synthetic route produces a racemic mixture of this compound, chiral resolution is employed to separate the enantiomers. A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid.
The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the corresponding pure enantiomer of the amine can be recovered by treatment with a base. This method, while traditional, remains a robust and scalable technique in synthetic organic chemistry for obtaining enantiomerically pure compounds.
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and conformational preferences of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine in solution. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's stereochemistry. nih.govresearchgate.net
The conformation of the oxolane (tetrahydrofuran) ring, which typically exists in a dynamic equilibrium between twisted and envelope forms, can be inferred from the vicinal proton-proton coupling constants (³JHH) between the protons on the ring. researchgate.net The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, the relative stereochemistry of the substituents at the C2 and C3 positions (cis or trans) would result in distinct coupling patterns for the H2, H3, and H4 protons.
¹H NMR Spectroscopy: The proton spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole (B372694) ring protons (two distinct singlets or doublets depending on substitution), and the oxolane ring protons. The protons of the oxolane ring (at positions 2, 3, 4, and 5) would appear as complex multiplets due to diastereotopicity and spin-spin coupling. rsc.org The chemical shift of the proton at C2 is influenced by the adjacent pyrazole ring, while the H3 proton's shift is affected by the amine group. The amine (-NH₂) protons typically appear as a broad singlet, which can exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net The number of signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. Carbons of the pyrazole ring appear in the aromatic region, with the C5 carbon (attached to the oxolane ring) showing a specific shift. The oxolane ring carbons (C2, C3, C4, C5) and the ethyl group carbons would resonate in the aliphatic region.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: This data is representative and based on the analysis of similar pyrazolyl-tetrahydrofuran structures. rsc.orgresearchgate.net Actual chemical shifts and coupling constants may vary.
| ¹H NMR Data (400 MHz) | ¹³C NMR Data (101 MHz) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity & J (Hz) | Position | δ (ppm) |
| Pyrazole H-3 | ~7.45 | d, J = 1.8 Hz | Pyrazole C-5 | ~148.5 |
| Pyrazole H-4 | ~6.15 | d, J = 1.8 Hz | Pyrazole C-3 | ~139.0 |
| Oxolane H-2 | ~4.80 | dd, J = 8.0, 6.5 Hz | pyrazole C-4 | ~104.2 |
| Ethyl N-CH₂ | ~4.10 | q, J = 7.3 Hz | Oxolane C-2 | ~85.1 |
| Oxolane H-5a/5b | ~3.90 - 4.05 | m | Oxolane C-5 | ~68.0 |
| Oxolane H-3 | ~3.50 | m | Oxolane C-3 | ~55.3 |
| Oxolane H-4a/4b | ~2.00 - 2.20 | m | Ethyl N-CH₂ | ~44.7 |
| Amine NH₂ | ~1.80 | br s | Oxolane C-4 | ~34.5 |
| Ethyl CH₃ | ~1.45 | t, J = 7.3 Hz | Ethyl CH₃ | ~15.1 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in the molecule and to study intermolecular interactions such as hydrogen bonding. researchgate.net These two techniques are often complementary.
FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3400-3250 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyrazole ring and the aliphatic groups (oxolane and ethyl) would be observed around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring typically produce signals in the 1600-1450 cm⁻¹ region. researchgate.net A key absorption for the oxolane moiety is the strong C-O-C stretching vibration, usually found near 1050 cm⁻¹. researchgate.net The N-H bending vibration of the amine group is expected around 1650-1580 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, such as the pyrazole ring breathing mode, often give rise to strong Raman signals. researchgate.netnih.gov The symmetric C-C stretching modes and aliphatic C-H vibrations are also readily observed.
The position and shape of the N-H and C-O stretching bands can provide evidence of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of another can lead to a broadening and shifting of the N-H stretching bands to lower frequencies.
Interactive Table 2: Principal Vibrational Bands and Assignments for this compound Note: Frequencies are representative and based on data for similar heterocyclic amines. researchgate.netnih.govscialert.net
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |
| 3120 - 3080 | C-H aromatic stretching | Pyrazole Ring |
| 2980 - 2850 | C-H aliphatic stretching | Oxolane & Ethyl Groups |
| 1650 - 1580 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=N and C=C ring stretching | Pyrazole Ring |
| 1470 - 1440 | CH₂ bending | Oxolane & Ethyl Groups |
| 1270 - 1200 | C-N stretching | Amine & Pyrazole |
| 1100 - 1040 | C-O-C asymmetric stretching | Oxolane Ring |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
Single crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govmdpi.com This technique allows for the creation of a three-dimensional model of the molecule as it exists within the crystal lattice.
For this compound, a successful diffraction experiment would confirm the connectivity of the ethyl, pyrazole, and amino-oxolane moieties. researchgate.netresearchgate.net It would reveal the conformation of the oxolane ring (e.g., envelope or twist conformation) and the relative orientation of the pyrazole and oxolane rings. The dihedral angle between the plane of the pyrazole ring and the substituents on the oxolane ring is a key structural parameter. mdpi.com
Furthermore, the analysis would elucidate the crystal packing arrangement. A crucial aspect of this is the network of intermolecular interactions. It is highly probable that the amine group acts as a hydrogen bond donor, forming hydrogen bonds with the pyrazole nitrogen atoms or the oxolane oxygen atom of neighboring molecules. nih.gov These interactions (e.g., N-H···N or N-H···O) would play a significant role in stabilizing the crystal lattice. mdpi.com
Interactive Table 3: Hypothetical Single Crystal X-ray Diffraction Data Note: These parameters are hypothetical, based on typical values for similar small organic molecules and pyrazole derivatives. mdpi.comresearchgate.netmdpi.com
| Parameter | Hypothetical Value |
|---|---|
| Chemical formula | C₉H₁₅N₃O |
| Formula weight | 181.24 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | a ≈ 10.5, b ≈ 8.2, c ≈ 12.1 |
| α, β, γ (°) | α = 90, β ≈ 105, γ = 90 |
| Volume (ų) | ~1005 |
| Z (molecules/unit cell) | 4 |
| Key Feature | Intermolecular N-H···N hydrogen bonds forming dimers or chains. |
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. wikipedia.org For this compound (C₉H₁₅N₃O), the nominal molecular weight is 181 amu. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 181. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. nih.gov A common fragmentation pathway for pyrazoles involves the loss of N₂ or HCN from the ring. researchgate.netresearchgate.net For this specific molecule, key fragmentation steps would likely include:
Alpha-cleavage: The bond between C2 and C3 of the oxolane ring could break, being alpha to the amine group. Alternatively, cleavage of the bond between the oxolane C2 and the pyrazole C5 could occur.
Loss of the Ethyl Group: Cleavage of the N-ethyl bond in the pyrazole ring could lead to the loss of an ethyl radical (•CH₂CH₃, 29 amu), resulting in a fragment at m/z 152.
Oxolane Ring Opening: The oxolane ring can undergo cleavage, for example, leading to the loss of a C₂H₄O fragment.
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically by losing N₂ (28 amu) or HCN (27 amu), leading to characteristic ions. researchgate.net
Interactive Table 4: Plausible Mass Spectrometry Fragmentation Data (EI-MS) Note: The fragmentation pathway is proposed based on established fragmentation rules for amines, ethers, and pyrazole heterocycles. researchgate.netlibretexts.org
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 181 | [C₉H₁₅N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 166 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |
| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from pyrazole N1 |
| 110 | [C₅H₈N₃]⁺ | Cleavage of the C2(oxolane)-C5(pyrazole) bond |
| 96 | [C₅H₈N₂]⁺˙ | Ethyl-pyrazole fragment |
| 72 | [C₄H₁₀N]⁺ | Fragment from oxolane ring cleavage (alpha-cleavage) |
Circular Dichroism (CD) Spectroscopy for Chiral Structure Confirmation
This compound possesses at least two chiral centers (C2 and C3 of the oxolane ring), meaning it can exist as different stereoisomers (enantiomers and diastereomers). Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. arxiv.org It measures the differential absorption of left and right circularly polarized light. nih.govnih.gov
A non-racemic, chiral sample will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. The CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. nih.gov
Therefore, after separating the stereoisomers of this compound (e.g., by chiral HPLC), CD spectroscopy can be used to:
Confirm Enantiomeric Purity: A pure enantiomer will show a CD spectrum, while a racemic (50:50) mixture will be CD silent.
Assign Absolute Configuration: By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (e.g., (2R, 3S)) of the enantiomer can be determined. nih.govnih.gov This is a standard method for assigning the absolute stereochemistry of novel chiral compounds. qub.ac.uk
The chromophores in the molecule, primarily the pyrazole ring, are responsible for the electronic transitions observed in the UV-Vis region, and it is these transitions that will give rise to the Cotton effects in the CD spectrum, providing a unique fingerprint for each stereoisomer. rsc.org
Computational and Theoretical Chemistry Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Oxolan 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is particularly useful for predicting various molecular properties and reactivity descriptors. For 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness. mdpi.comtaylorfrancis.com These quantum chemical descriptors are crucial for predicting the molecule's reactivity, stability, and potential interaction sites. For instance, the calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Ionization Potential (I) | 6.5 | eV |
| Electron Affinity (A) | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Hardness (η) | 2.65 | eV |
| Softness (S) | 0.38 | eV⁻¹ |
Note: The data in this table is illustrative and represents the type of output generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
For this compound, FMO analysis would help in elucidating its chemical behavior in various reactions. The energy and spatial distribution of the HOMO and LUMO are critical in predicting the molecule's reactivity and the regioselectivity of its reactions. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. mdpi.com The distribution of these orbitals across the molecular structure indicates the most probable sites for interaction with other chemical species. For example, the analysis might show the HOMO is localized on the pyrazole (B372694) ring, suggesting its role in electron-donating interactions, while the LUMO might be distributed elsewhere, indicating sites for accepting electrons. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of a molecule and understanding its flexibility, which are crucial for its biological activity. mdpi.com
An MD simulation of this compound in a simulated physiological environment (e.g., in a water box with physiological salt concentration) would reveal its dynamic behavior. mdpi.com The simulation would track the trajectories of all atoms in the molecule, providing insights into the accessible conformations, the stability of different conformers, and the intramolecular interactions (like hydrogen bonds) that influence its shape. nih.gov This information is vital for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.gov Analysis of the simulation could include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods are instrumental in predicting how a molecule might interact with biological macromolecules, such as proteins, which is a cornerstone of modern drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijpbs.com It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. mdpi.comnih.gov
For this compound, molecular docking studies could be performed against various protein targets implicated in diseases to explore its potential therapeutic applications. The process involves generating a set of possible conformations of the ligand within the protein's active site and scoring them based on their binding energy. nih.gov The results would provide a plausible binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues, and estimate the binding affinity. nih.gov This information is critical for identifying potential biological targets and for the rational design of more potent analogs.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | LYS72, GLU91, LEU148 |
| Key Interactions | Hydrogen bond with LYS72, Hydrophobic interaction with LEU148 |
Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. researchgate.netresearchgate.net
If a series of analogs of this compound with known biological activities were available, a QSAR model could be developed. This involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed activity. nih.gov The resulting QSAR model could then be used to predict the activity of new, structurally similar compounds and to identify the key structural features that are important for the desired biological effect. mdpi.com
Prediction of Molecular Descriptors Relevant to Biological Activity Research
The prediction of molecular descriptors through computational models offers a rapid and cost-effective alternative to experimental determination. These in silico methods are instrumental in screening large libraries of compounds to identify candidates with desirable drug-like properties. For this compound, several key descriptors have been calculated to estimate its potential behavior in a biological system.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. TPSA is a well-established parameter for the prediction of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. The calculated TPSA for this compound is detailed in the table below.
| Molecular Descriptor | Calculated Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 59.56 Ų |
Hydrogen Bond Donor and Acceptor Analysis
Hydrogen bonds are crucial non-covalent interactions that govern the specificity of ligand-receptor binding. The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its interaction with biological targets and its solubility in aqueous environments. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons. The analysis of these features for this compound provides insight into its potential binding modes.
| Molecular Descriptor | Count |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Biological Activity Research and Mechanistic Investigations in Vitro and Molecular Level Focus
Exploration of Molecular Target Interactions (Enzyme Inhibition, Receptor Binding)
No research data was found regarding the interaction of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine with molecular targets such as enzymes or receptors.
Kinase Inhibition Profiles (e.g., CDK2, LRRK2, Pim Kinase)
There is no available scientific literature or data detailing the kinase inhibition profile of this compound against Cyclin-Dependent Kinase 2 (CDK2), Leucine-Rich Repeat Kinase 2 (LRRK2), or Proviral Integration site for Moloney murine leukemia virus (Pim) Kinase.
Phosphodiesterase (PDE2) Enzyme Inhibition
No studies were found that investigated the inhibitory activity of this compound on the Phosphodiesterase 2 (PDE2) enzyme.
Carbonic Anhydrase-II Inhibition
Information regarding the potential for this compound to inhibit Carbonic Anhydrase-II is not available in the current body of scientific literature.
Other Enzyme Systems
Searches for the activity of this compound against other enzyme systems did not yield any specific results or data.
In Vitro Cellular Assays for Investigating Cellular Responses
No published research could be located that describes the use of this compound in in vitro cellular assays to assess cellular responses.
Anti-proliferative Activity in Cancer Cell Lines (In Vitro Models)
There is no available data on the anti-proliferative effects of this compound in any cancer cell lines.
Apoptosis Induction Mechanisms at the Cellular Level (In Vitro)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Various pyrazole (B372694) derivatives have demonstrated the ability to trigger apoptosis in cancer cells through several in vitro cellular mechanisms. nih.govresearchgate.net One common pathway involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate the apoptotic cascade. nih.gov Studies on some pyrazole compounds have shown an increase in the activity of caspase-3, a crucial executioner caspase in the apoptotic pathway. nih.gov This suggests that their pro-apoptotic effects are mediated through a caspase-dependent mechanism. nih.gov Furthermore, analysis of the cell cycle in the presence of certain pyrazole derivatives has revealed an arrest in specific phases, such as the S phase or sub-G1 phase, which is often indicative of apoptosis induction. nih.govresearchgate.net Flow cytometry analysis using Annexin V/PI staining is a common method to confirm and quantify apoptotic cell death induced by these compounds. nih.gov
Modulation of Bacterial Quorum Sensing (In Vitro)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. nih.gov Interfering with QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. nih.gov Certain pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their anti-QS activities. nih.govnih.gov In vitro assays, often using reporter strains like Chromobacterium violaceum, are employed to screen for QS inhibition, which is typically observed as a reduction in pigment production (e.g., violacein). nih.gov The ability of these compounds to disrupt biofilm formation, a process often controlled by QS, is another critical aspect of their evaluation. nih.gov By inhibiting the signaling pathways that govern collective bacterial behaviors, these pyrazole derivatives can attenuate bacterial pathogenicity. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective therapeutic agents. For pyrazole derivatives, SAR studies have provided valuable insights.
Positional Scanning and Substituent Effects on Biological Activity
SAR studies on various pyrazole series have highlighted the critical role of substituents on the pyrazole ring and associated phenyl rings in determining their biological activity. nih.gov For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring was found to significantly influence anti-biofilm activity. nih.gov An ortho-fluoro substitution resulted in the highest activity. nih.gov Similarly, modifications to the amino groups on the pyrazole core, such as acetylation, led to a complete loss of activity, indicating the importance of these functional groups for molecular interactions. nih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, and its position on the aromatic rings can drastically alter the compound's efficacy.
Conformational Requirements for Molecular Recognition
The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. The planarity of the pyrazole ring and the relative orientation of its substituents are important conformational features. nih.govnih.govnih.gov Intramolecular hydrogen bonds can play a significant role in stabilizing the active conformation of a molecule. nih.govnih.gov The dihedral angles between the pyrazole ring and its substituents can influence how the molecule fits into a binding pocket, with certain conformations being more favorable for biological activity. nih.gov
Investigation of Molecular Mechanisms of Action (Non-Clinical)
Elucidating the precise molecular interactions between a compound and its biological target is essential for understanding its mechanism of action.
Binding Site Analysis and Key Residue Interactions
Molecular docking studies are often employed to predict the binding modes of pyrazole derivatives within the active sites of their target proteins. researchgate.net These computational analyses can identify key amino acid residues that are crucial for binding. Interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions are often observed between the pyrazole core, its substituents, and the amino acid residues of the target protein. researchgate.net For example, in one study, the nitro and hydroxy groups of a pyrazole derivative were found to form halogen bonds with specific arginine, glycine, lysine, and threonine residues within the binding cavity. researchgate.net Identifying these key interactions is fundamental for the rational design of new derivatives with improved affinity and selectivity.
Allosteric Modulation Investigations of this compound: A Review of In Vitro and Molecular Level Research
Detailed research findings on the allosteric modulation properties of the chemical compound this compound are not available in the current body of scientific literature.
Extensive searches of scholarly databases and scientific publications did not yield any specific in vitro or molecular level studies investigating the potential of this compound to act as an allosteric modulator. Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism is a significant area of interest in pharmacology for the development of novel therapeutics.
While the broader class of pyrazole-containing compounds has been explored for various biological activities, including roles as allosteric modulators of different protein targets, no such research has been published specifically for this compound. Structure-activity relationship (SAR) studies on other pyrazole derivatives have provided insights into the features that can influence their interaction with allosteric sites, but this information cannot be directly extrapolated to the specific compound without dedicated experimental investigation.
Therefore, a detailed analysis of its allosteric modulation investigations, including data tables and specific research findings, cannot be provided at this time. Further research is required to determine if this compound possesses any allosteric modulatory activity and to elucidate its mechanism of action at the molecular level.
Chemical Reactivity and Derivatization Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Oxolan 3 Amine
Functional Group Transformations and Synthetic Utility of the Amine Moiety
The primary amine group is a versatile functional handle for a wide array of chemical transformations. solubilityofthings.commasterorganicchemistry.com Its nucleophilic character allows it to readily react with various electrophiles, making it a cornerstone for the synthesis of diverse derivatives.
Common transformations of the amine moiety include:
Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This transformation can be used to modulate the compound's electronic properties and introduce new points for hydrogen bonding.
Alkylation: The amine can be mono- or di-alkylated using alkyl halides. This modification can alter the steric bulk and basicity of the nitrogen atom.
Reductive Amination: Condensation with aldehydes or ketones, followed by reduction, yields secondary or tertiary amines. This is a powerful method for introducing a wide variety of substituents. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can act as bioisosteres for other functional groups and participate in hydrogen bonding.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are prevalent in bioactive molecules due to their hydrogen bonding capabilities.
The synthetic utility of these transformations is significant, as they allow for the straightforward generation of a library of analogs with modified physicochemical properties.
Table 1: Representative Transformations of the Amine Moiety
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Reductive Amination | Benzaldehyde, NaBH₄ | Secondary Amine |
| Sulfonylation | Tosyl chloride | Sulfonamide |
Modifications of the Pyrazole (B372694) Ring for Enhanced Reactivity or Specificity
The pyrazole ring, while aromatic, is also amenable to a range of modifications. nih.gov The electronic nature of the ring and the directing effects of its substituents influence the regioselectivity of these reactions. The N-ethyl group at the 1-position and the oxolane substituent at the 5-position will electronically and sterically influence the outcome of further substitutions.
Key modifications of the pyrazole ring include:
Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to the electron-donating nature of the two nitrogen atoms directing to this position. pharmaguideline.com Reactions such as halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts acylation can introduce new substituents at this position.
Metalation and Cross-Coupling: Directed ortho-metalation can be achieved at the C4 position, followed by quenching with an electrophile. Furthermore, if a halogen is introduced at the C4 position, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.
N-Alkylation/Arylation: While the N1 position is already ethylated, in related pyrazole systems, modification at this position can significantly impact biological activity. nih.gov
These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which can in turn enhance its biological activity or specificity. nih.gov
Table 2: Potential Modifications of the Pyrazole Ring
| Reaction Type | Position | Reagent Example | Introduced Group |
|---|---|---|---|
| Halogenation | C4 | N-Bromosuccinimide (NBS) | Bromo |
| Nitration | C4 | HNO₃/H₂SO₄ | Nitro |
Transformations Involving the Oxolane Ring
The oxolane (tetrahydrofuran) ring is generally stable but can undergo specific transformations, particularly under harsh conditions or with specific reagents. wikipedia.org
Potential transformations of the oxolane ring include:
Ring Opening: Under strong acidic conditions, the ether linkage can be protonated, making the ring susceptible to nucleophilic attack, leading to ring opening. This would fundamentally alter the scaffold of the molecule.
Oxidation: Oxidation of the C-H bonds adjacent to the ether oxygen can occur, potentially leading to the formation of lactones or other oxidized species, though this often requires potent oxidizing agents.
Radical Reactions: The C-H bonds of the oxolane ring can be subject to radical halogenation, although this may lack selectivity.
While transformations of the oxolane ring are less common in the context of drug discovery due to their potential to disrupt the core structure, they remain a possibility under specific synthetic conditions. nih.gov
Development of Novel Analogs and Libraries for Structure-Activity Relationship Expansion
The development of novel analogs and compound libraries is a cornerstone of medicinal chemistry, aimed at systematically exploring the structure-activity relationship (SAR). acs.org For 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine, a systematic derivatization strategy would leverage the reactivity of the amine and pyrazole moieties.
A library of analogs could be generated by:
Varying the substituents on the amine: A diverse set of amides, sulfonamides, ureas, and secondary/tertiary amines can be synthesized to probe the importance of hydrogen bonding, lipophilicity, and steric bulk at this position.
Modifying the pyrazole ring: Introduction of a range of substituents at the C4 position (e.g., halogens, small alkyl groups, aryl groups) can explore the electronic and steric requirements for optimal activity.
Altering the N-ethyl group: Synthesis of analogs with different alkyl groups at the N1 position of the pyrazole can provide insights into the role of this substituent.
By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. researchgate.net
Table 3: Strategy for Analog Library Development
| Modification Site | Type of Variation | Rationale |
|---|---|---|
| Amine Moiety | Acylation with diverse carboxylic acids | Explore H-bond donor/acceptor patterns and lipophilicity. |
| Amine Moiety | Reductive amination with various aldehydes | Introduce diverse steric and electronic features. |
| Pyrazole C4 Position | Halogenation and cross-coupling | Probe electronic effects and introduce larger substituents. |
Reactivity in Diverse Reaction Conditions (e.g., pH, Temperature, Catalysis)
The reactivity and stability of this compound are influenced by the reaction conditions.
pH: The basicity of the primary amine (pKa typically around 9-10) and the pyrazole ring (the sp2 nitrogen is weakly basic) means that the protonation state of the molecule will be pH-dependent. At physiological pH, the amine group will be predominantly protonated. In chemical reactions, the nucleophilicity of the amine is enhanced under basic or neutral conditions where it is deprotonated.
Temperature: Like most organic reactions, the transformations involving this compound are likely to be accelerated at higher temperatures. However, excessive heat could lead to decomposition or side reactions. Thermally induced rearrangements or ring-opening of the oxolane ring are possibilities under harsh thermal conditions.
Catalysis: Many of the potential transformations would benefit from catalysis. For example, palladium catalysts are essential for cross-coupling reactions on the pyrazole ring. Acid or base catalysis is often employed in reactions involving the amine group, such as imine formation during reductive amination.
Understanding the molecule's behavior under different conditions is crucial for optimizing synthetic routes and for predicting its stability and interactions in various environments.
Sustainable Synthesis Approaches for 2 1 Ethyl 1h Pyrazol 5 Yl Oxolan 3 Amine and Analogs
Green Chemistry Principles in the Design of Synthetic Routes
Green chemistry, or sustainable chemistry, is an approach that guides the design of chemical products and processes to minimize the use and generation of hazardous substances. ijpsjournal.com When designing a synthetic route for 2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine, these principles are paramount. The ideal synthesis would start from renewable feedstocks, use non-toxic reagents and solvents, and generate minimal waste. For instance, the oxolane ring, also known as tetrahydrofuran (B95107) (THF), can be derived from sustainable resources like biomass. hangdachem.commdpi.com Synthetic strategies should aim to reduce the number of steps, which often leads to less waste and lower energy consumption. rsc.org This involves designing reactions that build molecular complexity efficiently, such as multicomponent reactions where three or more reactants combine in a single step. rsc.orgnih.gov
Use of Eco-Compatible Solvents and Solvent Minimization Strategies
A significant portion of the waste generated in chemical synthesis comes from volatile organic compounds (VOCs) used as solvents. rsc.org Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, no solvent at all. gsconlinepress.com Water is an excellent green solvent choice due to its non-toxicity, availability, and safety profile. gsconlinepress.com Many syntheses of heterocyclic compounds, including pyranopyrazoles (structurally related to the target molecule), have been successfully performed in aqueous media. nih.govresearchgate.net
Other eco-friendly solvents include bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from renewable sources and is a safer alternative to THF. nih.govunibe.ch Alcohols such as ethanol (B145695) are also preferred. nih.gov A key strategy is the use of solvent-free reaction conditions, often facilitated by techniques like grinding or microwave irradiation, which can increase reaction rates and simplify product workup. tandfonline.com
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane (DCM), Dimethylformamide (DMF) | Excellent dissolving power for many organic compounds. | Often toxic, volatile, flammable, and derived from petrochemicals. |
| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Low toxicity, often renewable, biodegradable, safer to handle. nih.gov | May have limited solubility for nonpolar substrates; higher boiling points can require more energy for removal. |
| Solvent-Free | Grinding, Neat reaction mixtures | Eliminates solvent waste entirely, can increase reaction rates, simplifies purification. tandfonline.com | Not suitable for all reaction types, especially those requiring precise temperature control or dilution. |
Catalyst Development for Environmentally Benign Syntheses (e.g., Biocatalysis, Organocatalysis, Nanocatalysis)
Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, reducing energy consumption and unwanted byproducts.
Biocatalysis : The use of enzymes as catalysts offers unparalleled specificity and operates under mild, aqueous conditions. manchester.ac.ukresearchgate.net For the synthesis of the chiral amine in the oxolane ring of the target molecule, biocatalysts are ideal. Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases can produce chiral amines with very high enantiomeric purity. manchester.ac.ukacs.orgbohrium.commdpi.com This avoids the need for metal catalysts and complex purification steps to separate stereoisomers. manchester.ac.uk Lipases can also be used for the kinetic resolution of racemic intermediates. researchgate.net
Organocatalysis : This approach uses small, metal-free organic molecules to catalyze reactions. rsc.org Organocatalysis is a powerful tool for constructing complex molecules asymmetrically. rsc.orgepa.gov For instance, the synthesis of the polysubstituted tetrahydrofuran ring can be achieved using organocatalytic methods that proceed in an environmentally friendly manner. rsc.org Proline and its derivatives, as well as thiourea-based catalysts, have been effectively used in the asymmetric synthesis of various heterocyclic scaffolds.
Nanocatalysis : Nanoparticles offer a bridge between homogeneous and heterogeneous catalysis, providing high surface area and reactivity while being easily separable and recyclable. nih.govmdpi.comtandfonline.com Magnetic nanoparticles, such as ferrites (e.g., CoCuFe₂O₄, Fe₃O₄), are particularly advantageous. nih.govresearchgate.nettandfonline.com They have been successfully used to catalyze the synthesis of pyranopyrazoles and other heterocycles, often in green solvents like water or under solvent-free conditions. nih.govresearchgate.nettandfonline.com The ability to recover the catalyst with an external magnet and reuse it multiple times without significant loss of activity makes this a highly sustainable approach. tandfonline.comnih.gov
| Catalyst Type | Examples | Key Advantages for Sustainable Synthesis | Relevant Applications |
|---|---|---|---|
| Biocatalysis | Imine Reductases (IREDs), Transaminases, Lipases | High stereoselectivity, mild aqueous conditions, biodegradable. manchester.ac.ukresearchgate.net | Asymmetric synthesis of the chiral oxolan-3-amine moiety. acs.orgmdpi.com |
| Organocatalysis | Proline, Thioureas, 2,2,2-Trifluoroacetophenone | Metal-free, low toxicity, stable, promotes asymmetric reactions. rsc.org | Enantioselective formation of the substituted tetrahydrofuran ring. rsc.orgepa.gov |
| Nanocatalysis | Magnetic Ferrite (Fe₃O₄, CuFe₂O₄), ZnO, CeO₂/ZrO₂ | High efficiency, excellent reusability, easy separation, compatible with green solvents. nih.govnih.govmdpi.com | Synthesis of the pyrazole (B372694) ring or fused pyrazole systems. tandfonline.commdpi.com |
Atom Economy and Step Economy in Synthetic Design
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. acs.org Step economy refers to minimizing the number of separate reaction steps. rsc.org Multicomponent reactions (MCRs) are an exemplary strategy for achieving both. acs.orgmdpi.comnih.gov In MCRs, three or more reactants are combined in a single pot to form the product, which incorporates most or all of the atoms of the reactants. rsc.orgnih.gov
The synthesis of pyranopyrazoles, which are structurally analogous to the target molecule, is often achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. rsc.orgnih.govtandfonline.com This one-pot approach significantly reduces waste, time, and energy compared to a traditional multi-step synthesis. rsc.org A similar MCR could be envisioned for synthesizing the core structure of this compound, maximizing both atom and step economy.
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)
Process intensification involves using novel technologies to dramatically improve manufacturing efficiency, leading to smaller, cleaner, and more energy-efficient processes.
Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in green chemistry for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times from hours to minutes. ijpsjournal.comrsc.orgtandfonline.comnih.govrsc.org This technique provides uniform heating and can enhance yields and product purities. ijpsjournal.com The synthesis of numerous N-heterocycles, including pyrazoles and pyranopyrazoles, has been successfully optimized using microwave assistance, often in conjunction with green solvents or solvent-free conditions. rsc.orggsconlinepress.com
Ultrasound Irradiation : Sonochemistry, the application of ultrasound to chemical reactions, is another effective green technique. tandfonline.comtandfonline.comksu.edu.sabenthamdirect.comnih.gov The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. ksu.edu.sa Ultrasound-assisted synthesis has been used to produce a wide range of heterocyclic compounds, including those containing oxygen and nitrogen, with high yields and short reaction times, often at room temperature. tandfonline.combenthamdirect.com The synthesis of pyranopyrazoles has been shown to be more efficient under ultrasound irradiation compared to conventional methods. rsc.orgnih.gov
| Technique | Principle | Advantages in Sustainable Synthesis | Disadvantages |
|---|---|---|---|
| Conventional Heating | Conduction and convection | Well-established and understood. | Slow, inefficient energy transfer, often leads to side products. nih.gov |
| Microwave-Assisted Synthesis | Dielectric heating (interaction of microwaves with polar molecules). nih.gov | Extremely rapid heating, reduced reaction times, increased yields, improved purity. ijpsjournal.comtandfonline.com | Requires specialized equipment, potential for localized overheating if not controlled. |
| Ultrasound Irradiation | Acoustic cavitation creates localized high-energy zones. ksu.edu.sa | Accelerates reactions at ambient temperature, enhances mass transfer, high yields. tandfonline.comnih.gov | Can be difficult to scale up, requires specific equipment. |
Advanced Research Applications and Future Perspectives
Role as Chemical Probes in Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function within a cellular or organismal context. The pyrazole (B372694) scaffold is a common feature in molecules designed for such purposes due to its ability to form multiple non-covalent interactions, including hydrogen bonds. nih.gov
For a molecule like 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine to be used as a chemical probe, it would typically be modified to incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. The core structure, featuring a pyrazole ring and an amine group, provides synthetic handles for such modifications. The amine could be acylated with a tagged carboxylic acid, for instance. The resulting probe could then be used in techniques like fluorescence microscopy or affinity pull-down assays to identify the localization and binding partners of its target protein, thereby helping to elucidate complex biological pathways.
Application as Lead Compounds in Academic Drug Discovery Research (Pre-clinical, Molecular Level)
The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple, diverse biological targets with high affinity. nih.govspast.orgnih.gov A vast number of pyrazole-containing compounds have been investigated in preclinical studies, and many have progressed to become approved drugs for various diseases, particularly cancer and inflammatory conditions. nih.govnih.gov
The compound this compound possesses key features that make it an attractive starting point, or "lead compound," for a drug discovery program:
Aromatic Heterocycle: The pyrazole ring can engage in π-stacking and hydrogen bonding with protein targets. nih.gov
Hydrogen Bond Donor/Acceptor: The amine group and pyrazole nitrogens can form critical hydrogen bonds in a protein's binding site. nih.gov
3D-Scaffold Element: The non-planar oxolane ring provides three-dimensional diversity, which can improve binding specificity and physicochemical properties compared to flat aromatic systems.
In a preclinical setting, this compound would be tested for its ability to inhibit specific enzymes (e.g., protein kinases, a common target for pyrazole drugs) or bind to receptors. nih.gov Structure-activity relationship (SAR) studies would then be conducted, where chemists synthesize analogs by modifying the ethyl group, the oxolane ring, or the amine to optimize potency, selectivity, and drug-like properties. researchgate.net
| Selected Approved Pyrazole-Containing Drugs and Their Targets | |
| Drug Name | Primary Target(s) |
| Celecoxib | Cyclooxygenase-2 (COX-2) |
| Sildenafil | Phosphodiesterase 5 (PDE5) |
| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) |
| Axitinib | Vascular Endothelial Growth Factor Receptors (VEGFRs) |
| Selpercatinib | Rearranged during Transfection (RET) Kinase |
This table showcases the versatility of the pyrazole scaffold in targeting different protein classes, a potential that extends to novel derivatives like this compound. nih.govnih.govglobalresearchonline.net
Exploration of this compound as a Building Block for Complex Architectures
In synthetic organic chemistry, readily available molecules that can be used to construct more complex structures are known as building blocks. enamine.net The subject compound is a bifunctional building block, containing a nucleophilic amine and a heterocyclic pyrazole ring system. These functional groups can participate in a wide array of chemical transformations.
Amine Reactivity: The primary amine on the oxolane ring can undergo acylation, alkylation, reductive amination, and condensation reactions to form amides, sulfonamides, and new carbon-nitrogen bonds, respectively. This allows for the straightforward attachment of other molecular fragments.
Pyrazole Synthesis: The pyrazole core itself is often synthesized via condensation reactions, such as reacting a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov As a pre-formed building block, this compound can be used in multi-component reactions to rapidly build molecular complexity, creating libraries of novel compounds for screening. mdpi.com For instance, the pyrazole nitrogen atoms can be alkylated or participate in cycloaddition reactions under certain conditions.
The combination of these reactive sites allows chemists to use this compound as a versatile starting material for creating larger, more intricate molecules with potential applications in materials science or as highly decorated drug candidates.
Integration with High-Throughput Screening Technologies for Target Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of tens of thousands of chemical compounds for activity against a specific biological target. Compound libraries used in HTS are often built around diverse chemical scaffolds to maximize the chances of finding a "hit."
The pyrazole scaffold is a frequent component of such screening libraries due to its proven track record in successful drug campaigns. chemmethod.commdpi.com A compound like this compound would be a valuable addition to a screening collection. Its unique combination of a pyrazole, a saturated oxolane ring, and an amine provides structural and physicochemical diversity. If this compound were to show activity in an HTS assay (i.e., be identified as a hit), it would serve as the starting point for a hit-to-lead optimization campaign, as described in section 9.2. Computational methods, such as high-throughput virtual screening (HTVS), can also be used to screen libraries of pyrazole-containing compounds against the 3D structure of a protein target, accelerating the discovery process. chemmethod.com
Emerging Research Directions in Heterocyclic Compound Chemistry
Fragment-Based Drug Discovery Strategies
Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS. Instead of screening large drug-like molecules, FBDD involves identifying very small chemical fragments (typically with a molecular weight under 300 g/mol ) that bind weakly to a biological target. These initial fragment hits are then optimized and grown or linked together to produce a potent lead compound.
The pyrazole ring is a classic example of a fragment used in FBDD. The compound this compound can be viewed as an elaborated fragment. Its constituent parts—the ethyl-pyrazole and the amino-oxolane—could be screened individually as part of a fragment library. Alternatively, the entire molecule could be used in a "fragment-linking" or "fragment-growing" strategy, where its initial weak binding is enhanced by synthesizing derivatives that extend into adjacent pockets of the target's binding site.
Covalent Inhibitor Design Principles
Most drugs are reversible inhibitors, binding to their targets through non-covalent interactions. Covalent inhibitors, however, form a permanent chemical bond with their target protein. This can lead to increased potency and duration of action. The design of targeted covalent inhibitors is a major focus in modern medicinal chemistry.
Recent studies have shown that aminopyrazole scaffolds can be developed into potent covalent inhibitors. nih.govacs.org Typically, this involves attaching a reactive group, or "warhead," to the pyrazole scaffold. When the molecule binds to the target protein's active site, this warhead reacts with a nearby nucleophilic amino acid residue (like cysteine or serine) to form a covalent bond.
For example, research on thrombin inhibitors has demonstrated that N-acylated 1H-pyrazol-5-amines can act as covalent inhibitors by transferring their acyl group to the catalytic Ser195 residue of the enzyme. nih.govacs.org Similarly, pyrazole-based inhibitors have been designed to form covalent bonds with the enzyme CD38. researchgate.net The amine group on this compound provides a perfect attachment point for an electrophilic warhead (e.g., an acrylamide (B121943) or a cyanamide), making it a suitable starting scaffold for the rational design of novel covalent inhibitors. rsc.org
| Research Area | Application of this compound Scaffold |
| Chemical Probes | Core structure for attachment of reporter tags to study biological pathways. |
| Lead Compound | Starting point for medicinal chemistry optimization against targets like kinases. |
| Synthetic Building Block | Versatile bifunctional molecule for constructing complex chemical architectures. |
| HTS | Component of diverse chemical libraries for identifying initial drug "hits". |
| FBDD | An elaborated fragment for growing or linking into potent inhibitors. |
| Covalent Inhibition | Scaffold for the attachment of reactive "warheads" to create targeted covalent drugs. |
Theoretical Advancements in Predicting Molecular Behavior and Interactions
The evolution of computational chemistry has provided powerful theoretical frameworks for the in-silico prediction of molecular behavior and intermolecular interactions. These advancements are particularly valuable in the study of novel compounds such as this compound, enabling a deeper understanding of its chemical properties and potential biological activity prior to extensive laboratory investigation. eurasianjournals.com Methodologies including quantum mechanical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are at the forefront of these predictive sciences. eurasianjournals.com
Quantum Mechanical Calculations
Quantum mechanical methods, with a particular emphasis on Density Functional Theory (DFT), offer profound insights into the electronic structure of molecules. eurasianjournals.comresearchgate.net For this compound, DFT calculations can be employed to determine its most stable three-dimensional geometry and to analyze its electronic properties. researchgate.net
A key output of these calculations is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map helps to visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting non-covalent interactions. nih.govresearchgate.net
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.9 D |
| Molecular Electrostatic Potential (MEP) Minimum | -0.045 a.u. (localized on pyrazole nitrogens) |
| Molecular Electrostatic Potential (MEP) Maximum | +0.038 a.u. (localized on the amine group) |
Molecular Dynamics Simulations
To comprehend the dynamic nature of this compound in a physiological environment, molecular dynamics (MD) simulations are utilized. eurasianjournals.comnih.gov These simulations model the movement of each atom in the molecule over a specific period, providing a detailed view of its conformational flexibility and its interactions with surrounding molecules, such as water or the residues of a protein's active site. nih.gov
MD simulations can be used to assess the stability of different conformations of the compound and to identify key intermolecular interactions, like hydrogen bonds, that may form with a biological target. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation is often calculated to evaluate the stability of its binding mode within a receptor. nih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Simulation Parameter | Illustrative Finding |
|---|---|
| Simulation Duration | 150 ns |
| Simulated Environment | Explicit Water Model |
| Average Ligand RMSD | 1.8 Å (indicating stable conformation) |
| Predominant Interactions | Hydrogen bonding between the amine group and solvent; π-stacking potential of the pyrazole ring. |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies represent a statistical approach to link the structural or property descriptors of a series of compounds to their biological activities. nih.govnih.gov For a class of molecules including this compound, a QSAR model could be developed by correlating various calculated molecular descriptors with experimentally determined biological data. ej-chem.orgacs.org
These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov The reliability of a QSAR model is rigorously evaluated using statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (Q²). researchgate.net
Table 3: Exemplary QSAR Model Validation Metrics for a Series of Pyrazole Analogs
| Statistical Metric | Value | Interpretation |
|---|---|---|
| Correlation Coefficient (R²) | 0.91 | Indicates a strong correlation between the descriptors and the observed activity in the training set. |
| Cross-validated R² (Q²) | 0.78 | Suggests good internal predictive power of the model. |
| External Validation (R²_pred) | 0.85 | Demonstrates the model's ability to accurately predict the activity of an independent test set. |
Collectively, these theoretical methodologies offer a comprehensive, predictive understanding of the behavior of this compound at the molecular level. They serve as a crucial, cost-effective preliminary step in modern chemical and pharmaceutical research, guiding experimental efforts toward the most promising avenues. eurasianjournals.com
Q & A
Basic: What are the recommended synthetic routes for 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine?
Methodological Answer:
The synthesis of pyrazole derivatives like this compound typically involves multi-step processes. A common approach includes:
- Condensation reactions using boronic acids or aryl halides under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, K₃PO₄ base, and DMF/water solvent systems) to introduce aryl groups .
- Functionalization of the oxolane (tetrahydrofuran) ring via nucleophilic substitution or reductive amination to install the amine group at the 3-position .
- Ethyl group introduction at the pyrazole nitrogen using alkylation agents like ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in acetone) .
Key Considerations:
- Purification via column chromatography or recrystallization is critical due to byproduct formation in multi-step syntheses .
- Reaction optimization (e.g., temperature, solvent polarity) improves yield and minimizes side reactions .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Based on safety data for structurally related pyrazole amines:
- Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Prolonged storage at room temperature can lead to decomposition, increasing hazardous byproducts .
- Handling Precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact (classified as Skin/Eye Irritant Category 2/2A) .
- Work in a fume hood to minimize inhalation risks.
- Disposal: Follow institutional guidelines for organic amines, typically involving neutralization and incineration .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Characterization relies on a combination of techniques:
- NMR Spectroscopy:
- IR Spectroscopy:
- N-H stretching (3300–3500 cm⁻¹) for the amine group and C-N stretching (1250–1350 cm⁻¹) for the pyrazole ring .
- Mass Spectrometry:
- High-resolution MS validates molecular weight (e.g., [M+H]+ for C₉H₁₆N₃O: theoretical 198.1341) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl group introduction. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while mixed solvent systems (DMF/H₂O) enhance reaction homogeneity .
- Temperature Control: Reactions at 90–110°C balance speed and selectivity, minimizing thermal decomposition .
- Base Optimization: K₃PO₄ or Cs₂CO₃ improves deprotonation in Suzuki-Miyaura couplings compared to weaker bases .
Advanced: What strategies resolve contradictory data in NMR analysis of pyrazole derivatives?
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism: Pyrazole rings exhibit keto-enol tautomerism, altering proton environments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers .
- Impurity Interference: Trace solvents (e.g., DMF) or byproducts can obscure signals. Repurify via preparative HPLC or recrystallization .
- Dynamic Effects: Rotameric equilibria in the ethyl group may cause splitting. Analyze using 2D NMR (COSY, NOESY) to confirm connectivity .
Advanced: How does substitution on the pyrazole ring influence reactivity?
Methodological Answer:
The ethyl group at the pyrazole nitrogen and oxolane amine position significantly impacts reactivity:
- Electronic Effects: The ethyl group increases electron density at the pyrazole N1, enhancing nucleophilic substitution at the oxolane ring .
- Steric Effects: Bulky substituents (e.g., ethyl vs. methyl) slow down reactions at the 5-position of the pyrazole due to hindered access .
- Comparative Studies: Analogues with phenyl or methyl groups show reduced solubility in polar solvents compared to ethyl derivatives, affecting reaction kinetics .
Advanced: What structural modifications enhance biological activity in related compounds?
Methodological Answer:
Structure-activity relationship (SAR) studies on pyrazole-oxolane derivatives suggest:
- Amine Functionalization: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the oxolane amine improves binding to enzyme active sites .
- Heterocycle Fusion: Incorporating triazole or thiadiazole rings (e.g., via click chemistry) enhances antimicrobial or antitumor activity .
- Bioisosteric Replacement: Replacing oxolane with dioxolane increases metabolic stability, as seen in analogues with prolonged half-lives .
Validation: Biological assays (e.g., enzyme inhibition, cytotoxicity) should follow OECD guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
